![molecular formula C16H13NO B602394 5-Acetil-5H-dibenz[b,f]azepina CAS No. 19209-60-0](/img/structure/B602394.png)

5-Acetil-5H-dibenz[b,f]azepina

Descripción general

Descripción

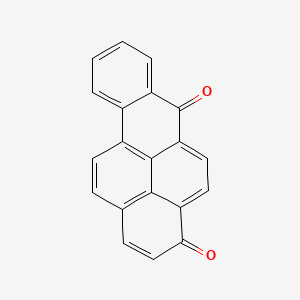

5-Acetyl-5H-dibenz[b,f]azepine is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Molecular Structure Analysis

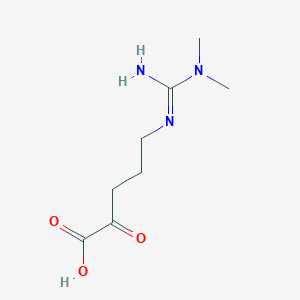

The molecular structure of 5-Acetyl-5H-dibenz[b,f]azepine is represented by the empirical formula C14H11N . The molecular weight is 193.24 . The structure of the title compound has been determined by direct methods from diffractometer data, and refined by full-matrix least squares .Chemical Reactions Analysis

The reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b .Physical and Chemical Properties Analysis

The melting point of 5-Acetyl-5H-dibenz[b,f]azepine is 196-199 °C (lit.) . It is soluble in ethyl acetate at 25 mg/mL, clear, yellow to orange .Aplicaciones Científicas De Investigación

Síntesis de dibenzo[b,f]azepina-10-ariladas

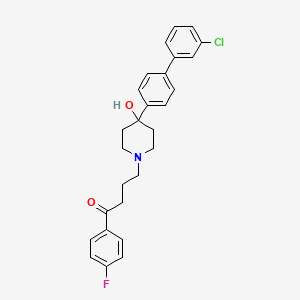

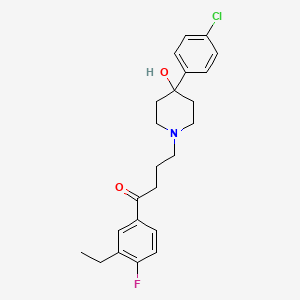

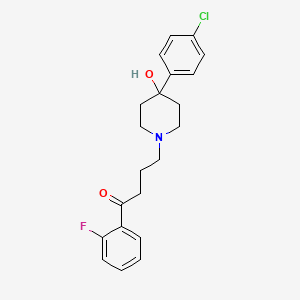

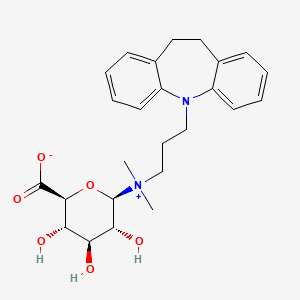

Se desarrolló un nuevo método sintético para dibenzo[b,f]azepina-10-ariladas {svg_1} {svg_2}. La pseudo-hidrohalogenación intramolecular de 2-(2′-bromofenil)etinil anilina, que se produjo de manera sin-selectiva sin formar ningún producto de sobre-adición detectable, fue un paso crucial {svg_3} {svg_4}. Este problema se superó mediante la N-acetilación del grupo amino, lo que facilitó las reacciones de acoplamiento mencionadas anteriormente para producir las dibenzoazepina-10-ariladas deseadas {svg_5} {svg_6}.

Preparación de derivados de dibenzoazepina-piridazina farmacológicamente importantes

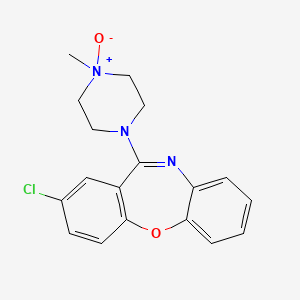

La 5H-Dibenz[b,f]azepina se puede utilizar como material de partida para preparar derivados de dibenzoazepina-piridazina farmacológicamente importantes {svg_7}.

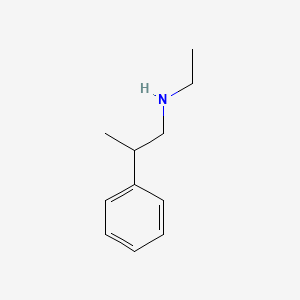

Síntesis de 3-cloro-1-(5H-dibenz[b,f]azepina-5il)propan-1-ona

La 5H-Dibenz[b,f]azepina se puede utilizar para sintetizar 3-cloro-1-(5H-dibenz[b,f]azepina-5il)propan-1-ona, un intermedio clave utilizado para preparar derivados de aminofenol {svg_8}.

Investigación sobre el atropisomerismo

Los análogos de 5H-dibenz[b,f]azepina, una estructura farmacológicamente importante, están presentes en muchos fármacos antidepresivos como la carbamazepina {svg_9}. Este compuesto se utiliza para el tratamiento de la epilepsia, el trastorno bipolar, la neuralgia del trigémino y otros trastornos neurológicos {svg_10}. En el curso de la investigación sobre el atropisomerismo de los heterociclos de nitrógeno de siete miembros fusionados con benzo, la conformación de la carbamazepina fue de particular interés {svg_11}.

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as carbamazepine, primarily target voltage-gated sodium channels in nerve and muscle cells .

Mode of Action

It’s known to act as an organic electrophile in the p4s10/acyloin reaction . It’s also used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .

Biochemical Pathways

It’s used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It’s also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .

Pharmacokinetics

It’s soluble in ethyl acetate , which could potentially influence its bioavailability.

Result of Action

It’s known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Acetyl-5H-dibenz[b,f]azepine. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Safety and Hazards

While specific safety and hazards information for 5-Acetyl-5H-dibenz[b,f]azepine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

Future research could focus on the reaction of 5-acetyl-5H-dibenz[b,f]azepines with sodium-hypochlorite . This reaction led to the 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine . The lithium iodide induced rearrangement of 1 gave the keton 2 which was reacted with trialkyl-orthoformates leading to the vinyl ethers 3a,b . This could open up new possibilities for the synthesis of related compounds.

Análisis Bioquímico

Biochemical Properties

5-Acetyl-5H-dibenz[b,f]azepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . Additionally, it has been shown to react with pyrrole and N-methylpyrrole, yielding a mixture of Michael addition adducts. These interactions highlight the compound’s versatility in biochemical synthesis and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 5-Acetyl-5H-dibenz[b,f]azepine exerts its effects through various mechanisms. It acts as an organic electrophile in the P4S10/acyloin reaction, causing the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . This interaction with biomolecules highlights its potential as a versatile reagent in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetyl-5H-dibenz[b,f]azepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a starting material to synthesize olefinic multidentate ligands, which are used to prepare Rh(I) complexes . These complexes have shown stability over time, indicating the compound’s potential for long-term applications in biochemical research.

Transport and Distribution

Within cells and tissues, 5-Acetyl-5H-dibenz[b,f]azepine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within cells is crucial for its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Acetyl-5H-dibenz[b,f]azepine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

1-benzo[b][1]benzazepin-11-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQPHLCMJMVXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

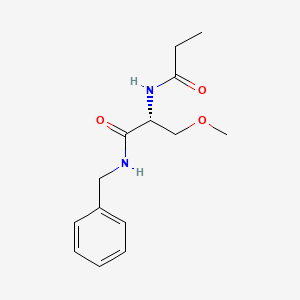

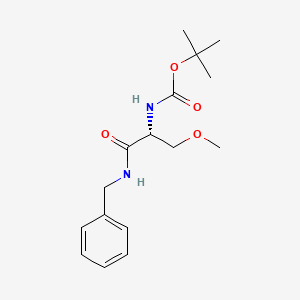

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of the reaction of 5-Acetyl-5H-dibenz[b,f]azepines with sodium hypochlorite?

A1: This reaction is significant because it leads to the formation of 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine (1). [] This epoxide serves as a crucial intermediate for further synthetic transformations. For example, it can be rearranged in the presence of lithium iodide to produce a ketone, which can then be used to synthesize 10-alkoxy-5H-dibenz[b,f]azepines. []

Q2: How is the Diels-Alder reaction employed in the synthesis of 9H-tribenz[b,d,f]azepine?

A2: The paper describes using 10,11-didehydro-5-acetyl-5H-dibenz[b,f]azepine (7), a reactive intermediate, as a diene in a Diels-Alder reaction with 1,3-cyclohexadiene. [] This reaction forms a cycloadduct, which upon undergoing a retro-Diels-Alder reaction and subsequent hydrolysis, yields the desired 9H-tribenz[b,d,f]azepine. [] This demonstrates the utility of 5-Acetyl-5H-dibenz[b,f]azepine derivatives in constructing complex tricyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.